molecular formula C18H16Cl2N2O3 B3938267 (3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone CAS No. 428497-12-5

(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone

Cat. No. B3938267
CAS RN: 428497-12-5
M. Wt: 379.2 g/mol
InChI Key: MWHOOTUDUKSBMQ-UHFFFAOYSA-N
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Description

(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DNPPO, and it has been found to have a range of interesting properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of DNPPO is not fully understood, but it is believed to involve the binding of the compound to specific target proteins. This binding may disrupt the normal function of the protein, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
DNPPO has been found to have a range of biochemical and physiological effects. These effects are primarily related to the compound's ability to bind to specific proteins and disrupt their function. Some of the observed effects of DNPPO include changes in cellular signaling, alterations in gene expression, and changes in cell morphology.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DNPPO in lab experiments is its ability to selectively bind to specific proteins. This makes it an effective tool for studying protein-protein interactions and identifying potential drug targets. However, there are also some limitations to using DNPPO. For example, the synthesis process is complex and time-consuming, and the compound may not be suitable for all experimental systems.

Future Directions

There are several potential future directions for research involving DNPPO. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Additionally, further studies are needed to better understand the mechanism of action of DNPPO and its potential applications in drug discovery and development. Finally, there is a need for more research on the safety and toxicity of DNPPO, particularly in vivo studies to determine its effects on whole organisms.

Scientific Research Applications

DNPPO has been found to have a range of potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. DNPPO has been shown to be an effective tool for identifying and characterizing protein-protein interactions in a variety of systems.

properties

IUPAC Name

(3,4-dichlorophenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c19-14-6-4-12(10-15(14)20)18(23)13-5-7-16(17(11-13)22(24)25)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHOOTUDUKSBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178547
Record name (3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone

CAS RN

428497-12-5
Record name (3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428497-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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